Chemical and physical properties of Suzetrigine phenol
Chemical and physical properties of Suzetrigine phenol
Disclaimer: Information regarding a compound specifically named "Suzetrigine phenol" is not available in publicly accessible scientific literature or chemical databases. The following guide pertains to Suzetrigine (GSK-372475A) , a well-documented voltage-gated sodium channel blocker. It is possible that "Suzetrigine phenol" refers to a metabolite or a related, but unpublished, derivative. The information presented here is based on available data for Suzetrigine.
Introduction
Suzetrigine, also known as GSK-372475A, is a potent and selective inhibitor of voltage-gated sodium channels (Nav), with a particular emphasis on the Nav1.7, Nav1.8, and Nav1.9 subtypes. These channels are critical for the initiation and propagation of action potentials in nociceptive neurons, making them key targets for the development of novel analgesics. Suzetrigine has been investigated for its potential in treating various pain states. This document provides a comprehensive overview of its chemical and physical properties, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
The chemical and physical properties of Suzetrigine are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.
| Property | Value |
| IUPAC Name | 4-(4-fluoro-2-methyl-phenoxy)-N-(1-methyl-piperidin-4-yl)-benzamide |
| Molecular Formula | C20H23FN2O2 |
| Molecular Weight | 358.41 g/mol |
| Canonical SMILES | CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)F)C |
| InChI Key | N/A |
| CAS Number | 209673-34-1 |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
| pKa | Not reported |
| LogP | Not reported |
Mechanism of Action: Sodium Channel Inhibition
Suzetrigine exerts its pharmacological effects by blocking voltage-gated sodium channels. Its mechanism involves state-dependent binding, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state is a characteristic feature of many local anesthetics and antiarrhythmic drugs, and it contributes to the use-dependent block observed with Suzetrigine. By stabilizing the inactivated state, Suzetrigine prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in neuronal excitability, particularly in rapidly firing neurons such as those involved in pain signaling.
Caption: State-dependent binding of Suzetrigine to voltage-gated sodium channels.
Pharmacological Data
The inhibitory activity of Suzetrigine against various sodium channel subtypes has been characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Target | IC50 (µM) | Assay Conditions |
| Nav1.7 | 0.011 | Whole-cell patch clamp, inactivated state |
| Nav1.8 | 0.028 | Whole-cell patch clamp, inactivated state |
| Nav1.9 | Not reported | - |
| TTX-R Na+ current | 0.034 | Dorsal root ganglion (DRG) neurons |
Data presented are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols
5.1. Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for characterizing the interaction of Suzetrigine with voltage-gated sodium channels at the cellular level.
Objective: To determine the potency and state-dependence of sodium channel blockade by Suzetrigine.
Methodology:
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Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., Nav1.7) are cultured under standard conditions.
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Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
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Recording Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
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Electrophysiological Recording:
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Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).
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The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.
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Voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.
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Voltage Protocols:
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To assess tonic block (binding to the resting state), cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarized to elicit sodium currents.
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To assess phasic or use-dependent block (binding to the open/inactivated state), a train of depolarizing pulses is applied.
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To specifically measure affinity for the inactivated state, a pre-pulse to a depolarizing potential (e.g., -30 mV) is used to accumulate channels in the inactivated state before the test pulse.
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Data Analysis: The peak sodium current amplitude is measured in the absence and presence of varying concentrations of Suzetrigine. The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Caption: Workflow for whole-cell patch clamp electrophysiology experiments.
Summary and Future Directions
Suzetrigine is a potent, state-dependent blocker of voltage-gated sodium channels, with selectivity for subtypes implicated in nociception. Its mechanism of action, centered on stabilizing the inactivated state of the channel, provides a strong rationale for its development as an analgesic. While preclinical data are promising, further research, including clinical trials, is necessary to fully establish its therapeutic potential and safety profile in humans. The development of derivatives, potentially including phenol-containing structures, may represent a strategy to optimize its pharmacokinetic or pharmacodynamic properties.
